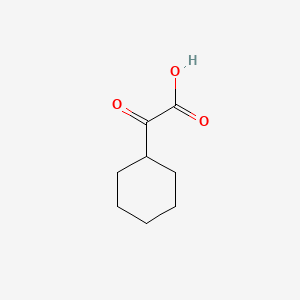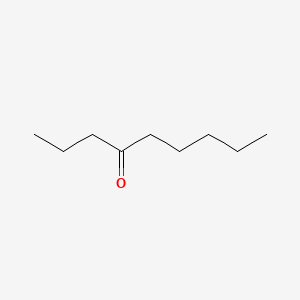![molecular formula C8H11N5O2 B1580953 2-[(6-aminopurin-9-il)metoxi]etanol CAS No. 31383-66-1](/img/structure/B1580953.png)
2-[(6-aminopurin-9-il)metoxi]etanol
Descripción general
Descripción
“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .
Synthesis Analysis
The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Investigación antiviral
“2-[(6-aminopurin-9-il)metoxi]etanol” tiene aplicaciones potenciales en la investigación antiviral debido a su estructura de base de purina, que es similar a la de muchos análogos de nucleósidos utilizados en terapias antivirales . El compuesto se puede utilizar para sintetizar derivados que pueden actuar como inhibidores competitivos de las ADN polimerasas virales, ofreciendo una vía para desarrollar nuevos fármacos antivirales.
Estudios bioquímicos
En bioquímica, este compuesto sirve como un bloque de construcción para la síntesis de análogos de nucleótidos. Estos análogos se pueden incorporar a hebras de ADN o ARN para estudiar vías bioquímicas, interacciones enzimáticas y mecanismos de control de la expresión genética .
Aplicaciones de biología molecular
Los biólogos moleculares pueden utilizar “this compound” para crear oligonucleótidos modificados con fines de edición genética. Puede ayudar en el desarrollo de ARN guía CRISPR-Cas9 con mayor estabilidad y especificidad de unión .
Función farmacológica
Farmacológicamente, los análogos del compuesto se pueden diseñar para modular la actividad de los receptores de purina, que juegan un papel crucial en la señalización celular y podrían conducir a nuevos tratamientos para enfermedades como el Parkinson y los trastornos cardiovasculares .
Química analítica
Síntesis orgánica
El compuesto es valioso en la síntesis orgánica, donde se puede utilizar para introducir grupos purina en moléculas más grandes, lo que podría conducir al descubrimiento de nuevos compuestos con actividades biológicas únicas .
Química medicinal
En química medicinal, “this compound” es un precursor para la síntesis de varios derivados de purina farmacológicamente activos. Estos derivados se pueden analizar para una amplia gama de actividades terapéuticas, incluidos los efectos antiinflamatorios, anticancerígenos e antihipertensivos.
Desarrollo de análogos de nucleósidos
Por último, este compuesto es fundamental en el desarrollo de análogos de nucleósidos, que son componentes clave en los fármacos antivirales y anticancerígenos. Su modificación puede conducir a la creación de profármacos que mejoran la administración y la eficacia de los fármacos .
Mecanismo De Acción
Target of Action
The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .
Mode of Action
2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .
Pharmacokinetics
The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .
Result of Action
The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .
Action Environment
The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRNIBZTBBIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185309 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31383-66-1 | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


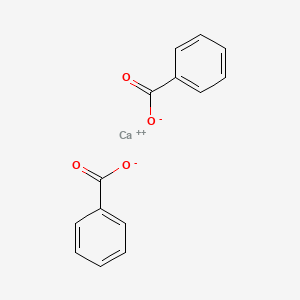
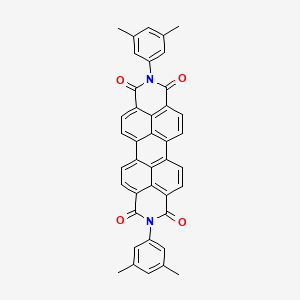

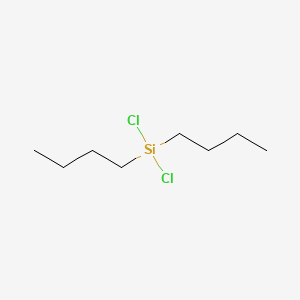

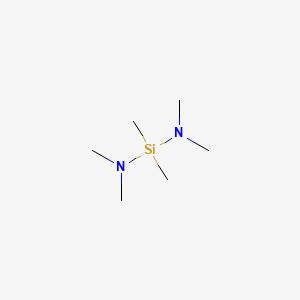

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
